molecular formula C9H8ClF3 B14864435 1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene

1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene

Cat. No.: B14864435
M. Wt: 208.61 g/mol
InChI Key: NOVZNGWZVQCZMZ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as copper (I) iodide in the presence of dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to handle the reagents and reaction conditions safely and efficiently. The exact methods can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The trifluoroethyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzene derivatives, while oxidation or reduction can lead to different functionalized benzene compounds.

Scientific Research Applications

1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing trifluoroethyl group and the electron-donating chloromethyl group. These groups can affect the compound’s reactivity and interaction with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the chloromethyl and trifluoroethyl groups on the benzene ring. This unique arrangement can lead to distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H8ClF3

Molecular Weight

208.61 g/mol

IUPAC Name

1-(chloromethyl)-3-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C9H8ClF3/c10-6-8-3-1-2-7(4-8)5-9(11,12)13/h1-4H,5-6H2

InChI Key

NOVZNGWZVQCZMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CCl)CC(F)(F)F

Origin of Product

United States

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